Lipophilicity Differentiation: 4-(Chlorodifluoromethoxy)aniline vs. 4-(Trifluoromethoxy)aniline
4-(Chlorodifluoromethoxy)aniline exhibits a higher lipophilicity than its trifluoromethoxy analog, as quantified by its LogP value. This property is critical for modulating membrane permeability and metabolic stability in drug candidates. The target compound demonstrates a LogP of 3.01790 [1], whereas 4-(trifluoromethoxy)aniline has a LogP of 2.74860 [2]. The approximately +0.27 log unit increase translates to a roughly 1.8-fold higher partition coefficient, which can enhance blood-brain barrier penetration and target engagement in lipophilic environments.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.01790 |
| Comparator Or Baseline | 4-(Trifluoromethoxy)aniline (CAS 461-82-5), LogP = 2.74860 |
| Quantified Difference | ΔLogP = +0.27; ~1.8-fold increase in partition coefficient |
| Conditions | Predicted LogP values from authoritative chemical databases; conditions not specified. |
Why This Matters
Procuring this specific analog over 4-(trifluoromethoxy)aniline provides a quantifiable lipophilicity advantage, which is a key design parameter for optimizing ADME properties in CNS-targeted or lipophilic drug discovery programs.
- [1] BOC Sciences. (n.d.). 4-(Chlorodifluoromethoxy)aniline (CAS 39065-95-7) Technical Datasheet. View Source
- [2] ChemSrc. (2017). 4-(Trifluoromethoxy)aniline (CAS 461-82-5) Physicochemical Properties. View Source
